1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole
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Overview
Description
1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of its derivatives .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole compound .
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole can be compared with other similar heterocyclic compounds, such as:
Pyrazoles: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Imidazoles: Another class of heterocycles with two nitrogen atoms in a five-membered ring, imidazoles have distinct chemical properties and applications.
Triazoles: These compounds contain three nitrogen atoms in the ring and are known for their antifungal and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-3-11-6-4-8-9-7(6)5(2)10-11/h4H,3H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYWCSJLQLFTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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